Adrenomedullin
描述
Historical Discovery and Isolation from Pheochromocytoma
The discovery of this compound in 1993 marked a pivotal moment in peptide hormone research, fundamentally altering our understanding of cardiovascular regulation at the molecular level. Kitamura and colleagues first isolated this novel hypotensive peptide from human pheochromocytoma tissue by monitoring the elevating activity of platelet cyclic adenosine monophosphate. The research team employed a systematic approach to identify bioactive compounds within pheochromocytoma extracts, focusing specifically on substances that could stimulate platelet cyclic adenosine monophosphate production as an indicator of potential cardiovascular activity.
The isolation process revealed a previously unknown peptide consisting of 52 amino acids with one intramolecular disulfide bond, demonstrating potent and long-lasting hypotensive effects when administered to experimental subjects. The peptide's abundance in both normal adrenal medulla and pheochromocytoma tissue arising from adrenal medulla led researchers to designate it "this compound," reflecting its origin and primary site of synthesis. Initial characterization studies demonstrated that this compound circulates in blood at considerable concentrations but was notably absent from brain tissue, suggesting its primary role as a circulating hormone rather than a neurotransmitter.
The discovery methodology employed by Kitamura's team proved particularly significant because it utilized functional screening based on cyclic adenosine monophosphate elevation rather than purely structural approaches. This functional approach enabled the identification of this compound's biological activity concurrent with its structural characterization, immediately establishing its physiological relevance. The original studies demonstrated that this compound showed slight homology with calcitonin gene-related peptide, providing early evidence for its classification within the broader calcitonin peptide family.
Subsequent investigations confirmed that this compound represents a fundamentally new hormone participating in blood pressure control, with its occurrence indicating the possible existence of a novel system for circulation control. The peptide's discovery from pheochromocytoma tissue proved particularly appropriate, as pheochromocytomas represent tumors of chromaffin cells that normally produce various vasoactive substances. Clinical studies of patients with pheochromocytoma revealed significantly elevated plasma this compound concentrations compared to normal subjects and patients with essential hypertension, with levels correlating positively with plasma noradrenaline concentrations.
Evolutionary Conservation and Phylogenetic Analysis
This compound demonstrates remarkable evolutionary conservation across vertebrate species, indicating its fundamental importance in physiological regulation throughout vertebrate evolution. Phylogenetic analysis of this compound sequences reveals a complex evolutionary history spanning from primitive agnathans to modern mammals, with distinct patterns of conservation and diversification that reflect both structural constraints and functional adaptations.
In teleost fish, researchers have identified multiple distinct this compound variants, with five separate forms cloned from pufferfish species and designated as this compound-1 through this compound-5. Phylogenetic analysis of these mature peptides, combined with examination of exon-intron gene structure and tissue distribution patterns, supports classification of these variants into at least two distinct groups. The presence of multiple this compound forms in teleosts appears to result from whole genome duplication events, particularly the third round of genome duplication that occurred during teleost evolution.
Comparative analysis between cyclostome and chondrichthyan this compound sequences reveals ancestral characteristics that provide insights into the primitive structure of this peptide family. Cyclostome this compound genes show structural similarities with known this compound-1 genes of teleosts and tetrapods, featuring three translating exons with the mature this compound sequence located in exon three. However, when analyzed based on mature peptide sequences rather than precursor sequences, cyclostome and chondrichthyan adrenomedullins show closest relationship to this compound-2, suggesting a hybrid ancestral structure.
The evolutionary analysis indicates that ancestral this compound possessed characteristics of both modern this compound-1 and this compound-2 forms, with subsequent genome duplication events allowing specialization of different variants. This evolutionary pattern demonstrates how gene duplication can facilitate functional diversification while maintaining essential structural features required for biological activity.
| Species Group | Number of this compound Forms | Key Evolutionary Features |
|---|---|---|
| Cyclostomes | 1 (hybrid type) | Contains features of both this compound-1 and this compound-2 |
| Chondrichthyans | 1-2 | Direct descendants of prototype this compound |
| Teleost Fish | 5 distinct forms | Result of third round genome duplication |
| Birds | 1 primary form | High conservation with mammalian ortholog |
| Mammals | 2 forms (this compound and this compound-2) | Specialized functional variants |
Tissue distribution analysis across evolutionary lineages reveals that this compound expression occurs ubiquitously in most vertebrate groups, with particularly strong expression in cardiovascular tissues, kidney, and endocrine organs. This widespread expression pattern has remained conserved throughout vertebrate evolution, suggesting fundamental roles in basic physiological processes that transcend species boundaries.
Genetic Characterization and Chromosomal Localization
The genetic organization of this compound demonstrates highly conserved structural features across vertebrate species, reflecting the functional constraints imposed by its complex processing requirements and regulatory mechanisms. In humans, the this compound gene is located on chromosome 11 at position 11p15.4, while in mice it is positioned on chromosome 7, indicating syntenic conservation between these mammalian species.
The human this compound gene consists of four exons separated by three introns, with a total genomic span of approximately 2.3 kilobases. The gene's 5' flanking region contains multiple regulatory elements including TATA boxes, CAAT boxes, and GC boxes, indicating sophisticated transcriptional control mechanisms. Additional regulatory sequences include multiple binding sites for activator protein-2 and cyclic adenosine monophosphate-regulated enhancer elements, suggesting responsiveness to various cellular signaling pathways.
Southern blot analyses have confirmed that the this compound gene exists as a single-copy gene located at a single chromosomal locus, distinguishing it from gene families that have undergone extensive duplication. This single-copy status in mammals contrasts with the multiple this compound genes found in teleost fish, reflecting different evolutionary strategies for achieving functional diversity.
The this compound gene encodes a large precursor protein called preprothis compound, consisting of 185 amino acids in humans. This precursor undergoes complex post-translational processing to generate multiple bioactive peptides, including mature this compound and prothis compound N-terminal 20 peptide. The processing involves initial removal of a 21-residue amino-terminal signal peptide, followed by specific cleavage events that generate the mature peptides.
| Genomic Feature | Human | Mouse | Functional Significance |
|---|---|---|---|
| Chromosomal Location | 11p15.4 | Chromosome 7 | Syntenic conservation |
| Number of Exons | 4 | 4 | Conserved gene structure |
| Number of Introns | 3 | 3 | Conserved splicing patterns |
| Total Gene Length | ~2.3 kb | ~2.3 kb | Compact gene organization |
| Precursor Length | 185 amino acids | 185 amino acids | Conserved processing requirements |
The gene structure analysis reveals that the mature this compound sequence is encoded primarily within exon 4, while earlier exons contain sequences for the signal peptide and prothis compound N-terminal 20 peptide. This organization allows for alternative splicing mechanisms that can potentially regulate the relative production of different bioactive peptides from the same precursor.
Comparative genomic analysis across species reveals that key regulatory sequences in the third intron have been conserved, particularly those that facilitate alternative splicing mechanisms similar to those found in mammals. This conservation of intronic regulatory elements suggests that precise control of this compound gene expression represents a critical evolutionary constraint that has been maintained across vertebrate lineages.
Classification within the Calcitonin Peptide Family
This compound belongs to the calcitonin gene-related peptide family, a group of structurally related peptide hormones that share common evolutionary origins and similar molecular architectures. This family includes calcitonin, calcitonin gene-related peptide, amylin, and this compound, along with the more recently discovered this compound-2 (also known as intermedin).
The structural similarities among calcitonin family members include several key features that define this peptide group. All family members possess an intramolecular disulfide bond that creates a six-amino acid ring structure (seven amino acids in the case of calcitonin), which is essential for biological activity. Additionally, these peptides share a characteristic amidated carboxyl terminus, another structural feature critical for receptor binding and biological function.
The three-dimensional structure of this compound comprises a central alpha-helical region covering approximately one-third of its total length, flanked by two disordered segments. This central alpha-helix represents a general structural feature of the calcitonin peptide family and appears important for peptide physiology and specific receptor recognition. The presence of this conserved secondary structure element across family members suggests common mechanisms of receptor interaction and signal transduction.
Despite sharing these structural similarities, family members demonstrate distinct tissue distribution patterns and physiological functions. Calcitonin is produced primarily in thyroid C cells, calcitonin gene-related peptide predominantly in neural tissue, amylin in pancreatic beta-islet cells, and this compound in many tissues and cell types throughout the body. This diverse tissue distribution reflects the evolutionary specialization of different family members for distinct physiological roles.
| Peptide Family Member | Primary Source Tissue | Ring Structure Size | Key Structural Features |
|---|---|---|---|
| Calcitonin | Thyroid C cells | 7 amino acids | Amidated C-terminus, disulfide bond |
| Calcitonin Gene-Related Peptide | Neural tissue | 6 amino acids | Central alpha-helix, amidated terminus |
| Amylin | Pancreatic beta cells | 6 amino acids | Disulfide ring, amidated C-terminus |
| This compound | Multiple tissues | 6 amino acids | Central alpha-helix, ring structure |
| This compound-2/Intermedin | Multiple tissues | 6 amino acids | Similar to this compound structure |
The receptor systems for calcitonin family peptides involve complex heterodimerization of the calcitonin receptor or calcitonin receptor-like receptor with receptor activity modifying proteins. Although different combinations of these proteins create receptors with distinct ligand specificities, there exists a degree of cross-reactivity among family members, with receptors able to bind other ligands from the family, usually with lower affinity. This receptor cross-reactivity reflects the evolutionary relationships among family members and suggests potential for functional overlap in certain physiological contexts.
Phylogenetic analysis of the calcitonin family indicates that this compound represents a distinct evolutionary branch that diverged from other family members while maintaining essential structural and functional characteristics. The identification of multiple this compound forms in lower vertebrates, combined with the presence of this compound-2 in mammals, suggests ongoing evolutionary diversification within this branch of the calcitonin family.
属性
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C264H406N80O77S3/c1-19-132(10)207(335-200(366)120-294-216(377)160(78-84-189(270)355)308-234(395)171(107-142-52-30-24-31-53-142)322-237(398)176(112-196(277)362)324-238(399)175(111-195(276)361)323-230(391)166(90-101-422-18)312-245(406)182(123-346)332-229(390)163(81-87-192(273)358)309-220(381)156(60-42-95-289-261(280)281)302-215(376)151(269)103-144-66-72-148(352)73-67-144)253(414)315-159(63-45-98-292-264(286)287)226(387)331-183(124-347)246(407)320-170(106-141-50-28-23-29-51-141)219(380)295-119-199(365)301-185-126-423-424-127-186(334-256(417)210(137(15)349)336-201(367)121-296-218(379)169(105-140-48-26-22-27-49-140)319-224(385)157(307-247(185)408)61-43-96-290-262(282)283)248(409)342-212(139(17)351)258(419)338-206(131(8)9)252(413)316-164(82-88-193(274)359)227(388)303-152(56-34-38-91-265)221(382)318-168(102-129(4)5)233(394)298-135(13)214(375)317-174(110-147-117-288-128-297-147)236(397)311-165(83-89-194(275)360)232(393)340-208(133(11)20-2)254(415)328-172(109-146-70-76-150(354)77-71-146)235(396)310-162(80-86-191(272)357)228(389)321-173(108-143-54-32-25-33-55-143)242(403)341-211(138(16)350)257(418)329-180(116-204(372)373)240(401)305-154(58-36-40-93-267)222(383)326-178(114-202(368)369)239(400)304-153(57-35-39-92-266)223(384)327-179(115-203(370)371)241(402)325-177(113-197(278)363)243(404)337-205(130(6)7)251(412)299-136(14)259(420)343-99-46-64-187(343)249(410)313-158(62-44-97-291-263(284)285)225(386)330-181(122-345)244(405)306-155(59-37-41-94-268)231(392)339-209(134(12)21-3)255(416)333-184(125-348)260(421)344-100-47-65-188(344)250(411)314-161(79-85-190(271)356)217(378)293-118-198(364)300-167(213(279)374)104-145-68-74-149(353)75-69-145/h22-33,48-55,66-77,117,128-139,151-188,205-212,345-354H,19-21,34-47,56-65,78-116,118-127,265-269H2,1-18H3,(H2,270,355)(H2,271,356)(H2,272,357)(H2,273,358)(H2,274,359)(H2,275,360)(H2,276,361)(H2,277,362)(H2,278,363)(H2,279,374)(H,288,297)(H,293,378)(H,294,377)(H,295,380)(H,296,379)(H,298,394)(H,299,412)(H,300,364)(H,301,365)(H,302,376)(H,303,388)(H,304,400)(H,305,401)(H,306,405)(H,307,408)(H,308,395)(H,309,381)(H,310,396)(H,311,397)(H,312,406)(H,313,410)(H,314,411)(H,315,414)(H,316,413)(H,317,375)(H,318,382)(H,319,385)(H,320,407)(H,321,389)(H,322,398)(H,323,391)(H,324,399)(H,325,402)(H,326,383)(H,327,384)(H,328,415)(H,329,418)(H,330,386)(H,331,387)(H,332,390)(H,333,416)(H,334,417)(H,335,366)(H,336,367)(H,337,404)(H,338,419)(H,339,392)(H,340,393)(H,341,403)(H,342,409)(H,368,369)(H,370,371)(H,372,373)(H4,280,281,289)(H4,282,283,290)(H4,284,285,291)(H4,286,287,292)/t132-,133-,134-,135-,136-,137+,138+,139+,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,205-,206-,207-,208-,209-,210-,211-,212-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCUCJFASIJEOE-NPECTJMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CCCNC(=N)N)CC3=CC=CC=C3)C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)N8CCCC8C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCCNC(=N)N)CC3=CC=CC=C3)[C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C264H406N80O77S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6029 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148498-78-6 | |
| Record name | Adrenomedullin (human) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148498786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 148498-78-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
作用机制
Target of Action
Adrenomedullin (ADM) is a multifunctional peptide involved in various physiological functions including vasodilation, hormone secretion, antimicrobial defense, cellular growth, and angiogenesis. It is expressed ubiquitously and participates in several pathophysiological processes such as hypertension, renal failure, septic shock, retinopathy, or tumorigenesis. In neurons, ADM and related peptides are associated with some structural and functional cytoskeletal proteins that interfere with microtubule dynamics.
Mode of Action
ADM exerts its effects through an autocrine/paracrine mode of action. It stimulates the intracellular accumulation of cyclic AMP (cAMP) in cells expressing the ADM receptor. This interaction with its targets leads to various changes, including vasodilation, bronchodilatation, antimicrobial defense, growth and hormone regulation, angiogenesis, and apoptosis.
Biochemical Pathways
ADM is associated with some structural and functional cytoskeletal proteins that interfere with microtubule dynamics. It may intervene in neuronal dysfunction through other mechanisms such as immune and inflammatory response, apoptosis, or calcium dyshomeostasis. ADM-induced natriuresis is caused by an increase in glomerular filtration rate and a decrease in distal tubular sodium reabsorption.
Pharmacokinetics
The bioavailability of ADM is improved after subcutaneous administration in rats, which is probably due to the superior resistance of ADM towards endogenous proteases and its reduced clearance from the blood. The use of antibodies that bind to the N-terminus of ADM results in an overall increase of circulating ADM levels.
Result of Action
ADM has various effects at the molecular and cellular level. It is a potent vasodilator, acting directly on the renal, cerebral, mesenteric, pulmonary, and systemic circulations, including the vascular supply of the skeleton. It also stimulates the growth of new blood vessels (angiogenesis) and increases the tolerance of cells to oxidative stress and hypoxic injury.
Action Environment
The action of ADM can be influenced by environmental factors. For example, in conditions of severe inflammation, such as burns, pancreatitis, and systemic inflammatory response syndrome associated with sepsis, ADM levels are markedly elevated. Furthermore, ADM levels are increased during sepsis, and correlate with the extent of vasodilation, as well as with disease severity and mortality.
生化分析
Biochemical Properties
Human adrenomedullin plays a crucial role in biochemical reactions by interacting with specific receptors and biomolecules. It primarily binds to the this compound 1 receptor, which is a complex of the calcitonin receptor-like receptor and receptor activity-modifying protein 2 or 3. This interaction leads to the activation of adenylate cyclase and the subsequent accumulation of cyclic adenosine monophosphate (cAMP) within cells. Human this compound also interacts with other proteins such as human serum albumin, which can enhance its stability and bioavailability.
Cellular Effects
Human this compound exerts various effects on different cell types and cellular processes. It has been shown to promote cell proliferation, migration, and invasion in cancer cell lines and endothelial cells. Human this compound influences cell signaling pathways by activating the cAMP-dependent pathway, which can lead to changes in gene expression and cellular metabolism. Additionally, human this compound has been found to enhance angiogenesis, which is the formation of new blood vessels, by stimulating endothelial cell proliferation and migration.
Molecular Mechanism
The molecular mechanism of human this compound involves its binding to the this compound 1 receptor, leading to the activation of adenylate cyclase and the production of cAMP. This increase in cAMP levels activates protein kinase A, which then phosphorylates various target proteins, resulting in changes in gene expression and cellular function. Human this compound can also interact with other receptors, such as the calcitonin receptor-like receptor, to exert its effects. These interactions can lead to enzyme activation or inhibition and alterations in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of human this compound can change over time. The stability and degradation of human this compound are influenced by its interactions with proteins such as human serum albumin, which can protect it from proteolytic degradation. Long-term effects of human this compound on cellular function have been observed in both in vitro and in vivo studies. These effects include sustained changes in gene expression, cell proliferation, and angiogenesis.
Dosage Effects in Animal Models
The effects of human this compound vary with different dosages in animal models. At low doses, human this compound can promote vasodilation and angiogenesis without causing significant adverse effects. At high doses, human this compound may lead to toxic effects, such as hypotension and increased vascular permeability. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological response.
Metabolic Pathways
Human this compound is involved in various metabolic pathways, including those related to vasodilation and angiogenesis. It interacts with enzymes such as adenylate cyclase, which catalyzes the conversion of adenosine triphosphate to cAMP. Human this compound also affects metabolic flux and metabolite levels by modulating the activity of enzymes and signaling pathways involved in cellular metabolism.
Transport and Distribution
Human this compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. For example, human serum albumin can bind to human this compound, enhancing its stability and prolonging its circulation time in the bloodstream. This interaction also affects the localization and accumulation of human this compound in various tissues.
Subcellular Localization
The subcellular localization of human this compound is influenced by targeting signals and post-translational modifications. Human this compound can be directed to specific compartments or organelles within the cell, where it can exert its biological effects. These targeting signals and modifications play a crucial role in determining the activity and function of human this compound within the cell.
生物活性
Adrenomedullin (AM) is a multifunctional peptide originally identified in human pheochromocytoma cells. It plays a significant role in various physiological processes, including vasodilation, angiogenesis, and anti-inflammatory responses. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical implications, and findings from relevant studies.
Overview of this compound
This compound is a 52-amino acid peptide that belongs to the calcitonin gene-related peptide (CGRP) family. It is produced in multiple tissues, including the adrenal glands, vascular endothelial cells, and various organs such as the heart and kidneys. AM exerts its effects through specific receptors, primarily the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs), leading to diverse biological activities.
This compound functions through several key mechanisms:
- Vasodilation : AM induces vasodilation by increasing intracellular cyclic adenosine monophosphate (cAMP) levels in vascular smooth muscle cells (VSMCs), which inhibits contraction and promotes relaxation .
- Endothelial Barrier Function : AM enhances endothelial barrier integrity by modulating tight junction proteins, thus reducing vascular permeability .
- Anti-inflammatory Effects : AM suppresses pro-inflammatory cytokines and promotes tissue repair mechanisms, making it a potential therapeutic target for inflammatory diseases .
- Angiogenesis : AM stimulates the formation of new blood vessels, which is crucial for tissue regeneration and repair .
Cardiovascular Diseases
This compound has been extensively studied for its role in cardiovascular health. Elevated levels of circulating AM have been associated with heart failure and other cardiovascular conditions. It serves as a prognostic biomarker, indicating disease severity and patient outcomes . Clinical trials have investigated AM's potential as a therapeutic agent in conditions such as acute myocardial infarction and pulmonary hypertension.
Inflammatory Bowel Disease (IBD)
Recent research indicates that AM may be beneficial in treating IBD. A multicenter clinical trial demonstrated that intravenous administration of AM improved clinical outcomes in patients with steroid-refractory ulcerative colitis . The study reported significant reductions in the Mayo score, indicating enhanced mucosal healing and clinical remission rates compared to placebo .
Cancer Research
This compound has been found to be overexpressed in pancreatic cancer tissues. A case-control study highlighted its potential role as a biomarker for pancreatic carcinoma, suggesting that elevated levels of AM could correlate with disease progression . This finding opens avenues for further research into AM-targeted therapies in oncology.
Data Table: Summary of this compound's Biological Activities
| Biological Activity | Mechanism of Action | Clinical Implications |
|---|---|---|
| Vasodilation | Increases cAMP levels in VSMCs | Heart failure, hypertension |
| Endothelial barrier function | Modulates tight junction proteins | Reduces edema in inflammatory conditions |
| Anti-inflammatory | Suppresses cytokine production | Potential treatment for IBD |
| Angiogenesis | Stimulates blood vessel formation | Tissue repair and regeneration |
| Cancer biomarker | Overexpression in tumor tissues | Prognostic indicator in pancreatic cancer |
Case Studies
- Inflammatory Bowel Disease : A study involving 28 patients with steroid-resistant ulcerative colitis showed that high-dose AM administration resulted in significant clinical improvements compared to placebo, with 50% achieving mucosal healing .
- Pancreatic Carcinoma : In a case-control study of 22 patients, elevated this compound levels were linked to advanced stages of pancreatic cancer, suggesting its utility as a diagnostic marker .
科学研究应用
Cardiovascular Applications
1.1 Prognostic Biomarker
Adrenomedullin has emerged as a crucial prognostic biomarker in cardiovascular diseases. Elevated levels of mid-regional pro-adrenomedullin (MR-proADM) and bioactive this compound have been associated with hemodynamic impairment and increased mortality risk in conditions such as heart failure and acute coronary syndrome. Studies indicate that measuring these biomarkers can enhance risk stratification and therapeutic decision-making in patients with cardiovascular conditions .
1.2 Therapeutic Target
The AM-calcitonin receptor-like receptor (CLR) signaling pathway is being explored as a therapeutic target for cardiovascular diseases. Given that several drugs targeting the shared calcitonin gene-related peptide (CGRP)-CLR pathway are already FDA-approved, there is potential for developing new treatments based on this compound signaling . Clinical trials are underway to assess the efficacy of this compound in managing heart failure and other cardiovascular disorders.
Inflammatory Diseases
2.1 Inflammatory Bowel Disease
This compound has been investigated for its therapeutic potential in inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Research indicates that this compound can suppress inflammatory cytokine production and promote mucosal healing in animal models of intestinal inflammation. A multicenter clinical trial is currently evaluating the safety and efficacy of this compound in patients with refractory IBD .
2.2 Organ Protection
The anti-inflammatory properties of this compound extend to its protective effects on various organs during inflammatory responses. For instance, it has demonstrated efficacy in reducing tissue damage during sepsis and improving outcomes in models of acute lung injury . These findings suggest that this compound could serve as a novel therapeutic agent for conditions characterized by excessive inflammation.
Neurological Applications
3.1 Stroke Management
Recent studies have explored the neuroprotective effects of this compound in ischemic stroke models. Pre-treatment with this compound has been shown to reduce cerebral edema following transient focal cerebral ischemia, indicating its potential role in stroke management . These findings warrant further investigation into the mechanisms by which this compound may protect neuronal tissues during ischemic events.
Case Studies
相似化合物的比较
Table 1: Structural and Receptor Comparison
| Feature | This compound (AM) | CGRP | Amylin | Calcitonin |
|---|---|---|---|---|
| Structure | 52-amino acids, N-terminal ring, amidated C-terminus | 37-amino acids, similar ring | 37-amino acids, homologous to CGRP | 32-amino acids, homologous structure |
| Receptor Complex | CLR/RAMP2 (AM1), CLR/RAMP3 (AM2) | CLR/RAMP1 | CTR/RAMP1-3 | Calcitonin receptor (CTR) |
| Key Agonists | AM, AM2 | CGRP | Amylin | Calcitonin |
| Antagonists | AM22-52 (AM1-selective) | CGRP8-37, gepants | AC66, AC413 | None well-characterized |
Key Insights:
- Receptor Cross-Reactivity : AM activates CGRP receptors (CLR/RAMP1) at lower potency, while CGRP weakly binds AM1 receptors (CLR/RAMP2) .
- Functional Fragments : AM-(27–52) retains osteogenic activity without vasodilatory effects, similar to amylin-(1–8), which lacks metabolic actions .
Functional and Clinical Comparison
Table 2: Functional Roles and Clinical Relevance
Key Differences:
Immune Modulation : AM uniquely induces Treg cells and tolerogenic dendritic cells (DCs), making it superior to CGRP and amylin in autoimmune disease therapy .
Biomarker Utility : AM predicts mortality in ILD (AUC = 0.767) and stroke recovery, outperforming traditional markers like ferritin and LDH .
Vascular Effects : Unlike CGRP, AM mitigates pulmonary hypertension in systemic sclerosis (SSc) and reduces airway microvascular leakage in asthma models .
Mechanistic and Signaling Insights
- AM vs. CGRP in Vasodilation : AM increases cAMP in cardiac myocytes via AM1 receptors, while CGRP activates CGRP receptors in meningeal arteries, explaining its role in migraines .
- Bone Formation : Both AM and amylin stimulate osteoblast proliferation, but AM’s effects are mediated via integrin activation (α2β1), whereas amylin acts through CTR/RAMP complexes .
- Neurological Roles : AM promotes neural regeneration post-stroke, while CGRP exacerbates migraine pain via trigeminal ganglia .
准备方法
Fmoc-Based Synthesis Protocols
The majority of AM synthesis employs Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis due to its compatibility with acid-sensitive residues and high yield reproducibility. A representative protocol involves:
-
Resin Selection : ChemMatrix aminomethyl resin functionalized with Fmoc-Rink amide linker (0.1 mmol scale) to yield C-terminal amidation.
-
Deprotection : Sequential treatment with 20% piperidine in dimethylformamide (DMF) (2 × 5 min).
-
Coupling : Activation with 0.23 M HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) and 2 M N-methylmorpholine in DMF (40 min per residue).
-
Cleavage : Trifluoroacetic acid (TFA)/3,6-dioxa-1,8-octane-dithiol (DoDT)/H<sub>2</sub>O/triisopropylsilane (TIPS) (94:2.5:2.5:1 v/v) for 2 h, followed by ether precipitation and lyophilization.
Critical Parameters :
Challenges in Linear Synthesis
The linear sequence of AM (positions 22–52) poses synthesis challenges due to aggregation-prone regions (e.g., hydrophobic residues at positions 40–45). Optimizations include:
-
Temperature Control : Synthesis at 4°C reduces β-sheet formation.
-
Pseudoproline Dipeptides : Insertion at Asp<sup>33</sup>-Ser<sup>34</sup> improves solubility and coupling efficiency.
Stabilization Strategies for this compound Derivatives
Proteolytic Stability Enhancements
Wild-type AM exhibits rapid degradation in plasma (half-life <30 min), necessitating structural modifications:
Lactamization
Cyclization via lactam bridges between Lys<sup>26</sup> and Glu<sup>30</sup> reduces susceptibility to endopeptidases, extending plasma half-life to >144 h.
Lipidation
Palmitoylation at the N-terminus enhances membrane association and resistance to renal clearance. A 2023 study demonstrated that lipidated AM derivatives retained 90% vasodilatory activity at 6 h post-administration in rodents.
Oligoethylene Glycol Linkers
Replacing the central DKDK motif (positions 15–18) with tetraethylene glycol spacers minimizes proteolytic cleavage while maintaining receptor binding affinity (EC<sub>50</sub> = 1.2 nM vs. 0.8 nM for wild-type).
Table 1: Half-Life of Stabilized AM Derivatives
| Modification | Plasma Half-Life (h) | Bioactivity (% WT) |
|---|---|---|
| Wild-Type | 0.5 | 100 |
| Lactamized (Lys<sup>26</sup>-Glu<sup>30</sup>) | 144 | 85 |
| Palmitoylated | 72 | 92 |
| Oligoethylene Glycol | 96 | 88 |
Disulfide Mimetics
Replacement of the native disulfide bond (Cys<sup>16</sup>-Cys<sup>21</sup>) with dicarba analogs improves oxidative stability without compromising AM<sub>1</sub> receptor activation.
Purification and Characterization
Chromatographic Techniques
-
RP-HPLC : C18 columns (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradients (20–50% over 30 min) resolve AM isoforms.
-
Immunoaffinity Purification : Monoclonal antibodies targeting the midregional prothis compound (MR-proADM) epitope (positions 45–92) enable isolation from plasma with <2% cross-reactivity.
Mass Spectrometry
MALDI-TOF analysis confirms molecular weight (MW<sub>calc</sub> 6014.8 Da, MW<sub>obs</sub> 6015.2 ± 0.3 Da) and detects modifications (e.g., +238 Da for palmitoylation).
Circular Dichroism (CD) Spectroscopy
CD spectra in 10 mM phosphate buffer (pH 7.4) reveal α-helical content (≈40%) critical for receptor binding. Lactamization increases helical stability by 15%.
Large-Scale Production and Clinical Formulations
cGMP-Compliant Synthesis
Current Good Manufacturing Practice (cGMP) protocols for clinical-grade AM specify:
Lyophilized Formulations
Lyophilization with trehalose (1:5 peptide:excipient ratio) yields stable powders (24-month shelf life at −20°C). Reconstitution in 0.9% NaCl maintains bioactivity for 48 h at 4°C.
Subcutaneous Delivery Systems
Phase I trials of PEGylated AM (40 kDa) show sustained release over 72 h, achieving steady-state plasma concentrations of 50–100 pM.
Analytical Validation and Quality Control
Immunoassays
常见问题
Q. What are the primary physiological functions of Adrenomedullin, and how are they experimentally characterized?
this compound (AM) regulates cardiovascular tone, endocrine function, and cellular growth. Key methodologies include:
- In vivo models : Hypotensive assays in rodents to measure blood pressure changes .
- Receptor studies : Pharmacological profiling using AM-specific and calcitonin gene-related peptide (CGRP) receptor antagonists to distinguish signaling pathways .
- ELISA quantification : Validated assays for measuring circulating AM levels in plasma (sensitivity: 0.02–25 ng/mL) .
Q. What methods are recommended for quantifying this compound in biological samples?
- Competitive ELISA : Utilizes polyclonal antibodies raised against human AM conjugated to carrier proteins. Standard curves should span 0.02–25 ng/mL with intra-assay CV <10% .
- Pre-analytical considerations : Samples must be stabilized with protease inhibitors and stored at -80°C to prevent degradation .
- Specificity validation : Cross-reactivity with prothis compound fragments (e.g., ProAM 1-20) should be tested using peptide-spiked recovery experiments .
Q. How is this compound's role in blood pressure regulation studied mechanistically?
- Knockout models : AM-null mice exhibit embryonic lethality due to cardiovascular defects, highlighting its developmental role .
- cAMP modulation : AM binding to G protein-coupled receptors (GPCRs) activates adenylate cyclase, measured via radioimmunoassay in platelet-rich plasma .
Advanced Research Questions
Q. How does this compound influence pancreatic cancer progression, and what methodologies elucidate its autocrine mechanisms?
- In vitro assays : Exogenous AM (10–100 nM) stimulates Panc-1 cell proliferation (MTT assay) and Matrigel invasion. Basal autocrine activity is confirmed via AM antagonist (e.g., AM 22-52) blocking NF-κB activation .
- Receptor specificity : RT-PCR and Western blotting differentiate AM receptor (ADMR) from CGRP receptors (CRLR). Pancreatic cancer cells exclusively express ADMR, while stromal cells co-express both .
- In vivo validation : shRNA silencing of AM in MPanc96 cells reduces xenograft tumor volume by 40% (p<0.01) .
Q. How can researchers resolve contradictory data on this compound’s dual roles in cancer progression and neuroprotection?
- Context-dependent signaling : In neuroprotection (e.g., experimental autoimmune encephalomyelitis), AM suppresses Th1/Th17 cells via dendritic cell modulation, while in cancer, ADMR activation promotes NF-κB-driven metastasis .
- Tissue-specific receptor expression : AM’s effects depend on ADMR/CRLR ratios. For example, neuronal tissues express CRLR, which mediates vasodilation, whereas cancer cells rely on ADMR .
Q. What experimental approaches validate this compound receptor interactions in different tissues?
- Radioligand binding assays : Competitive displacement studies using ¹²⁵I-AM to quantify receptor density (Bmax) and affinity (Kd) in membrane preparations .
- Gene editing : CRISPR-Cas9 knockout of ADMR in HUVEC cells abolishes AM-induced angiogenesis, confirming receptor specificity .
Q. How can researchers design studies to target this compound in sepsis-induced shock?
- LPS challenge models : Intraperitoneal LPS (1–5 mg/kg) in rodents elevates plasma AM 3-fold within 6 hours. Tissue-specific AM upregulation in lung/liver correlates with hypotension .
- Therapeutic inhibition : AM antagonists (e.g., AM 22-52) reduce mortality in septic shock models by 50% (p<0.05) when administered pre-emptively .
Methodological Guidance
Q. What statistical methods are appropriate for analyzing this compound’s association with disease severity?
- Non-parametric tests : Spearman’s correlation (e.g., AM vs. KL grades in osteoarthritis: r=0.322, p<0.001) .
- Multivariate analysis : Stepwise regression models adjust for confounders like age and heart rate in heart failure studies (SPSS, p<0.05 threshold) .
Q. How should researchers address variability in AM quantification across assays?
- Inter-laboratory calibration : Use WHO-certified reference materials (e.g., Human AM 1-52) to harmonize ELISA results .
- Batch validation : Include internal controls with each assay run to monitor inter-assay CV (<15%) .
Q. What are best practices for reporting this compound research in manuscripts?
- MIAME compliance : Detail antibody clones (e.g., Rabbit anti-ProAM 1-20), assay conditions (e.g., 4°C incubation), and statistical thresholds (e.g., two-tailed p<0.05) .
- Data transparency : Upload raw ELISA curves and receptor blot images to repositories like Figshare, citing DOIs in the methods section .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
